molecular formula C12H11F7N2O4 B2394141 2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid CAS No. 2470436-18-9

2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid

Cat. No.: B2394141
CAS No.: 2470436-18-9
M. Wt: 380.219
InChI Key: QACRJATZDRMFDM-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid is a compound that combines a fluoropyridine moiety with an azetidine ring The trifluoroacetic acid component is often used as a counterion to stabilize the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then reacted with various NH-heterocycles to yield the target azetidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-fluoropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyridines, while oxidation and reduction can modify the azetidine ring to form different functionalized derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-6-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the azetidine ring can improve the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-yl)pyridine: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    6-Fluoropyridine: Does not contain the azetidine ring, limiting its applications in certain synthetic routes.

    2-(Azetidin-3-yl)-6-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and reactivity.

Uniqueness

2-(Azetidin-3-yl)-6-fluoropyridine is unique due to the presence of both the azetidine ring and the fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-fluoropyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2C2HF3O2/c9-8-3-1-2-7(11-8)6-4-10-5-6;2*3-2(4,5)1(6)7/h1-3,6,10H,4-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACRJATZDRMFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F7N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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